molecular formula C22H18N2O4S B11610578 4-{3-[(1,3-Dioxoinden-2-ylidene)methyl]-2,5-dimethylpyrrol-1-YL}benzenesulfonamide

4-{3-[(1,3-Dioxoinden-2-ylidene)methyl]-2,5-dimethylpyrrol-1-YL}benzenesulfonamide

Cat. No.: B11610578
M. Wt: 406.5 g/mol
InChI Key: QLIIKCMWWXMVBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE is a complex organic compound featuring a unique structure that includes an indene core, a pyrrole ring, and a benzene sulfonamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between 1,3-dioxo-2,3-dihydro-1H-indene-2-carbaldehyde and 2,5-dimethyl-1H-pyrrole-1-carboxaldehyde, followed by sulfonation with benzene sulfonamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides and sulfones, while reduction can produce amines and alcohols .

Scientific Research Applications

4-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit protein kinase CK2, a key enzyme involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE is unique due to its combination of an indene core, pyrrole ring, and benzene sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H18N2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

4-[3-[(1,3-dioxoinden-2-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide

InChI

InChI=1S/C22H18N2O4S/c1-13-11-15(12-20-21(25)18-5-3-4-6-19(18)22(20)26)14(2)24(13)16-7-9-17(10-8-16)29(23,27)28/h3-12H,1-2H3,(H2,23,27,28)

InChI Key

QLIIKCMWWXMVBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)C=C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.